molecular formula C9H13NO B188890 1-Azatricyclo[3.3.1.13,7]decan-4-one CAS No. 42949-24-6

1-Azatricyclo[3.3.1.13,7]decan-4-one

Cat. No. B188890
CAS RN: 42949-24-6
M. Wt: 151.21 g/mol
InChI Key: XGZKYPXTXBKQTM-UHFFFAOYSA-N
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Description

“1-Azatricyclo[3.3.1.13,7]decan-4-one” is a chemical compound with the molecular formula C9H13NO . Its molecular weight is 151.2056 .


Synthesis Analysis

The synthesis of “1-Azatricyclo[3.3.1.13,7]decan-4-one” involves the reductive homologation of 1,4-cyclohexanedione monoethylene acetal with tosylmethylisocyanide and subsequent reduction with lithium aluminum hydride .


Molecular Structure Analysis

The molecular structure of “1-Azatricyclo[3.3.1.13,7]decan-4-one” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“1-Azatricyclo[3.3.1.13,7]decan-4-one” is a pale-yellow to yellow-brown solid . It has a molecular weight of 151.21 .

Scientific Research Applications

  • NMR Characterization : "1-Azatricyclo[3.3.1.13,7]decan-4-one" has been studied using 1H and 13C NMR methods, providing insights into its stereochemistry and stereo electronic effects (Fernández et al., 1989).

  • Transition-State Mimic for cis-trans Interconversion : This compound has been synthesized as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion of amides, which is vital in peptide and protein folding (Komarov et al., 2015).

  • Study of Ion-Pair Interactions and Hydrolysis : Research has focused on the structure, bonding, reactivity, and importance of ion-pair interactions in this compound, as well as its hydrolysis reactions (Pandey, 2015).

  • Synthesis Techniques : Various synthesis methods of "1-Azatricyclo[3.3.1.13,7]decan-4-one" and its derivatives have been developed, which are significant for pharmaceutical applications (Becker & Flynn, 1992).

  • Pharmacological Applications : The compound and its derivatives have been used in pharmacology, particularly as models for intramolecular charge transfer phenomena and as potential therapeutic agents for various conditions (Izumi et al., 2003).

  • Antiarrhythmic Activity : Certain derivatives of "1-Azatricyclo[3.3.1.13,7]decan-4-one" have shown promising antiarrhythmic activity in experimental models (Gorpinchenko et al., 2005).

  • Conformational Studies : The compound has been utilized in studies focusing on the conformational dependence of spin-spin coupling constants, which is crucial for understanding molecular structures (Berger, 1978).

  • Investigation of Nucleophilicity and Basicity : The nucleophilicity and basicity of derivatives of this compound have been analyzed, contributing to the understanding of chemical reactivity (Ye et al., 2002).

Safety And Hazards

The safety information for “1-Azatricyclo[3.3.1.13,7]decan-4-one” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-azatricyclo[3.3.1.13,7]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-7-1-6-2-8(9)5-10(3-6)4-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZKYPXTXBKQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CN(C2)CC1C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962805
Record name 1-Azatricyclo[3.3.1.1~3,7~]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azatricyclo[3.3.1.13,7]decan-4-one

CAS RN

42949-24-6
Record name 1-Azatricyclo(3.3.1.13,7)decan-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042949246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azatricyclo[3.3.1.1~3,7~]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azatricyclo[3.3.1.1,3,7]decan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Paraformaldehyde (2.2 g), in 320 ml 2% v/v H2SO4, is heated to boiling and 2.7 g (0.016 mole) of 8-aminomethyl-1,4-dioxaspiro[4,5]decane in 20 ml EtOH, is added over 4 hours. This mixture is then heated at reflux for 24 hours. The cooled reaction is washed with dichloromethane, then basified with 10N NaOH and extracted with dichloromethane. The combined extracts are dried over MgSO4 and stripped to dryness, giving 1.68 g (69%) of product.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azatricyclo[3.3.1.13,7]decan-4-one
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1-Azatricyclo[3.3.1.13,7]decan-4-one
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1-Azatricyclo[3.3.1.13,7]decan-4-one
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1-Azatricyclo[3.3.1.13,7]decan-4-one
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1-Azatricyclo[3.3.1.13,7]decan-4-one
Reactant of Route 6
1-Azatricyclo[3.3.1.13,7]decan-4-one

Citations

For This Compound
5
Citations
MJ Fernandez, E Gálvez, A Lorente… - Journal of …, 1989 - Wiley Online Library
Azatricyclo[3.3.1.1 ]decan‐4‐one (4‐oxo‐1‐azaadamantane) and 1‐azatricyclo[3.3.1.1 ]decane‐4‐α(β)‐ol (4‐α‐(β)‐hydroxy‐1‐azaadamantane) have been studied by 1 H and 13 C …
Number of citations: 20 onlinelibrary.wiley.com
F Jiménez-Cruz, R Cetina-Rosado… - … Section C: Crystal …, 2001 - scripts.iucr.org
The title compound, 2,9-bis(3-nitrophenyl)-1-azatricyclo[3.3.1.13,7]decan-4-one, C21H19N3O5, has a tricyclic structure. The torsion angles may be used to describe the relationship of …
Number of citations: 6 scripts.iucr.org
D Kardel, W Knoche, N Risch - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
Protonation and ketone hydration of 1-azaadamantane-monoketone, -diketone, and -triketone (3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-4-one, -4,6-dione, and -4,6,10-trione, …
Number of citations: 11 pubs.rsc.org
JA Tanner, BJ Zheng, J Zhou, RM Watt, JQ Jiang… - Chemistry & biology, 2005 - cell.com
Bananins are a class of antiviral compounds with a unique structural signature incorporating a trioxa-adamantane moiety covalently bound to a pyridoxal derivative. Six members of this …
Number of citations: 191 www.cell.com
AJ Kesel - Current medicinal chemistry, 2005 - ingentaconnect.com
This contribution reviews the synthesis of a range of experimental drugs designed for and aiming at antiviral chemotherapy of severe acute respiratory syndrome (SARS) coronavirus (…
Number of citations: 44 www.ingentaconnect.com

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